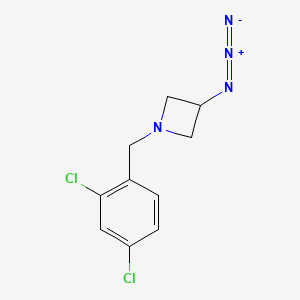

3-Azido-1-(2,4-dichlorobenzyl)azetidine

Overview

Description

3-Azido-1-(2,4-dichlorobenzyl)azetidine is a chemical compound with the molecular formula C10H10Cl2N4. It has a molecular weight of 257.12 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H10Cl2N4 .Chemical Reactions Analysis

The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is a key reaction in the synthesis of functionalized azetidines . Despite its efficiency, the application of this reaction has been met with limited success due to inherent challenges .Physical and Chemical Properties Analysis

This compound has a molecular weight of 257.12 . Further physical and chemical properties were not found in the retrieved sources.Scientific Research Applications

Azetidine-Based Compound Synthesis and Applications

Synthetic Versatility of Azetidines : Azetidines and their derivatives, including azetidin-2-ones (β-lactams), are known for their thermal stability and ease of handling, enabling a wide range of chemical reactions. They serve as precursors for various heterocyclic compounds, including β-amino acids and amides. This versatility underpins their use in synthesizing cyclic products like piperidines and pyrroles, which have applications in medicinal chemistry, including as cholesterol absorption inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).

Advances in Azetidine Chemistry : Recent advancements in azetidine chemistry highlight their potential in catalytic processes and as substrates for creating functionalized azetidines. Their strained structure makes them excellent candidates for ring-opening and expansion reactions, underscoring their importance in synthetic organic chemistry and drug discovery (Mehra, Lumb, Anand, & Kumar, 2017).

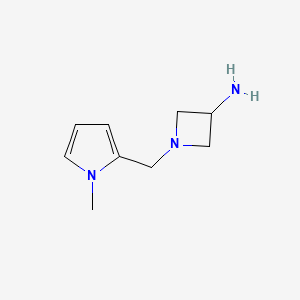

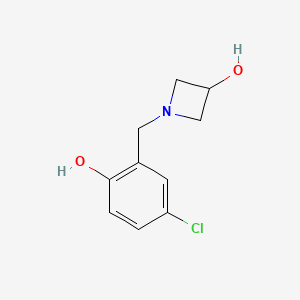

Innovative Synthesis Methods : A single-step synthesis of azetidine-3-amines from commercial materials demonstrates the ease of introducing azetidine groups into molecules. This methodology allows for "any-stage" functionalization, including the modification of approved drugs, thereby facilitating the exploration of azetidines in pharmacologically active compounds (Wang & Duncton, 2020).

Biological Interactions and Drug Development : Studies on the interaction of azidothymidine (AZT) with human serum albumin (HSA) provide insights into drug distribution and drug-drug interactions. Identifying a new drug binding subsite on HSA for AZT underscores the complexity of pharmacokinetics and the importance of understanding molecular interactions in drug design (Zhu, Yang, Chen, Meehan, & Huang, 2008).

Future Directions

Azetidines, including 3-Azido-1-(2,4-dichlorobenzyl)azetidine, have significant potential in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction . Additionally, the polymerization of aziridine and azetidine monomers could provide a basis for the development of future macromolecular architectures .

Properties

IUPAC Name |

3-azido-1-[(2,4-dichlorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4/c11-8-2-1-7(10(12)3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOCVDVEGAKIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

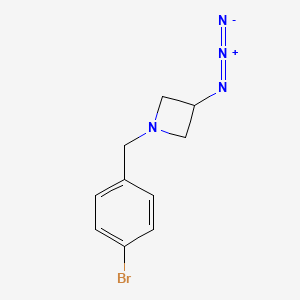

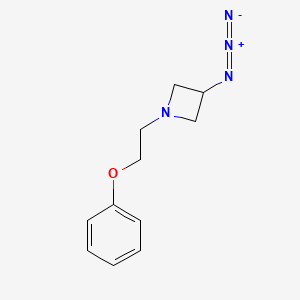

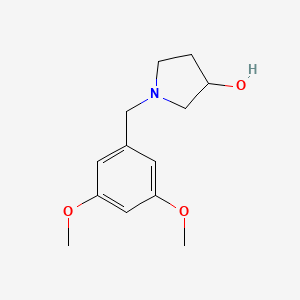

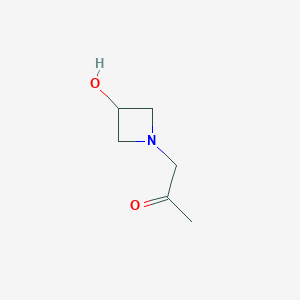

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)